![molecular formula C18H19N5O B2710733 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207039-61-9](/img/new.no-structure.jpg)
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or its derivatives with an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxamide groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: Similar structure but lacks the dimethylphenyl and methylphenyl groups.
5-Phenylamino-1,2,3-triazole-4-carboxamide: Similar structure but with a phenyl group instead of the dimethylphenyl group.
N-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the dimethylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
1207039-61-9 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.384 |
IUPAC Name |
5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DMJOYHWYMPTPIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


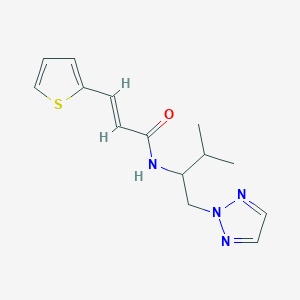
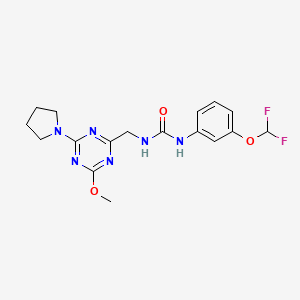
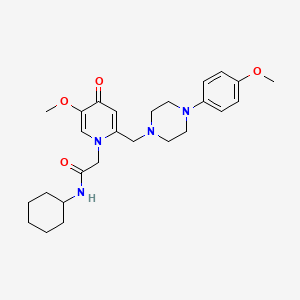

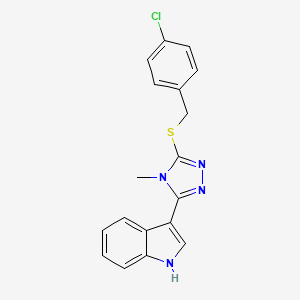
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)
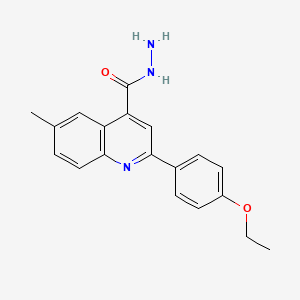
![2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2710661.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)
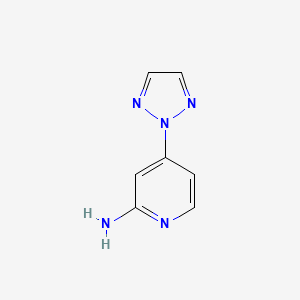
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)
![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)
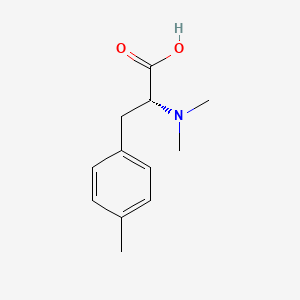
![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)
